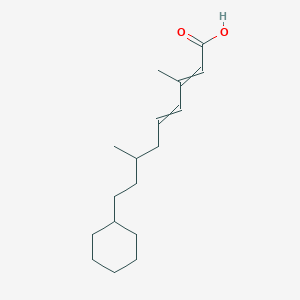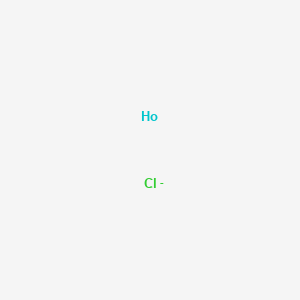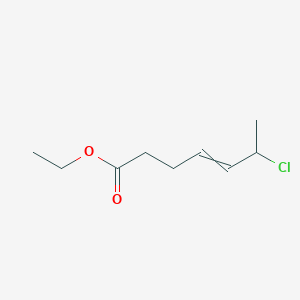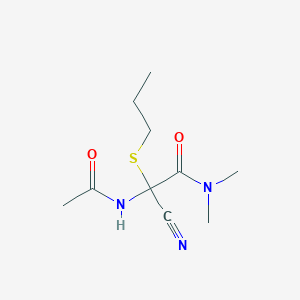
Triacont-7-en-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triacont-7-en-11-one is a long-chain aliphatic ketone with the molecular formula C30H58O. This compound is part of the larger family of aliphatic ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its long carbon chain and the presence of a double bond at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triacont-7-en-11-one typically involves the use of long-chain alkenes and ketones. One common method is the oxidation of triacont-7-ene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound can involve the catalytic hydrogenation of long-chain fatty acids followed by selective oxidation. This process is often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Triacont-7-en-11-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2) in the presence of a catalyst
Major Products
Oxidation: Triacontanoic acid
Reduction: Triacont-7-en-11-ol
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
Triacont-7-en-11-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain aliphatic ketones and their reactivity.
Biology: Investigated for its potential role in biological membranes and its interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of Triacont-7-en-11-one involves its interaction with cellular membranes and proteins. The long carbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Triacontane: A saturated hydrocarbon with a similar carbon chain length but lacking the carbonyl group and double bond.
Triacontanol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of a carbonyl group.
Triacontanoic acid: A carboxylic acid with a similar carbon chain length but with a carboxyl group instead of a carbonyl group.
Uniqueness
Triacont-7-en-11-one is unique due to the presence of both a double bond and a carbonyl group in its long carbon chain. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
63408-55-9 |
|---|---|
Fórmula molecular |
C30H58O |
Peso molecular |
434.8 g/mol |
Nombre IUPAC |
triacont-7-en-11-one |
InChI |
InChI=1S/C30H58O/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-23-25-27-29-30(31)28-26-24-22-12-10-8-6-4-2/h22,24H,3-21,23,25-29H2,1-2H3 |
Clave InChI |
PFBOVTIFMARRJS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)CCC=CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)







![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)

![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)

